molecular formula C10H9ClN2S B3166127 4-(4-Chlorobenzyl)thiazol-2-amine CAS No. 90797-72-1

4-(4-Chlorobenzyl)thiazol-2-amine

Cat. No.: B3166127
CAS No.: 90797-72-1
M. Wt: 224.71 g/mol
InChI Key: ZJWQYBBAFCVIGA-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)thiazol-2-amine (CAS: Not specified in search results

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQYBBAFCVIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization of 4 4 Chlorobenzyl Thiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 4-(4-chlorobenzyl)thiazol-2-amine, the expected proton signals can be predicted based on the analysis of similar structures, such as 4-(4-chlorophenyl)-2-thiazolamine and other substituted thiazoles. rsc.org

The key proton signals anticipated for this compound are:

Thiazole (B1198619) Proton (H-5): A singlet corresponding to the proton at the 5-position of the thiazole ring. In related 2-aminothiazole (B372263) structures, this proton typically appears in the range of δ 6.5-7.5 ppm. For instance, in 4-(4-chlorophenyl)-2-thiazolamine, this signal is observed at δ 7.01 ppm. rsc.org

Amino Protons (-NH₂): A broad singlet for the amino group protons at the 2-position. Its chemical shift can vary depending on the solvent and concentration but is generally expected in the range of δ 7.0-7.5 ppm. In 4-(4-chlorophenyl)-2-thiazolamine, this signal appears at δ 7.15 ppm. rsc.org

Benzyl (B1604629) Protons (-CH₂-): A singlet for the methylene (B1212753) protons of the benzyl group. In a related compound, N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, the benzyl CH₂ protons resonate around δ 4.3–4.5 ppm.

Aromatic Protons (Chlorobenzyl Group): The four protons of the 4-chlorobenzyl group will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorine atom would likely be downfield compared to the protons meta to the chlorine. For example, in 4-(4-chlorophenyl)-2-thiazolamine, the aromatic protons appear as doublets at δ 7.81 and δ 7.39 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Thiazole H-5 ~ 7.0 - 7.2 Singlet
Amino (-NH₂) ~ 7.1 - 7.3 Broad Singlet
Benzyl (-CH₂-) ~ 4.3 - 4.5 Singlet
Aromatic (ortho to CH₂) ~ 7.2 - 7.4 Doublet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound can be extrapolated from data on analogous compounds like 4-(4-chlorophenyl)-2-thiazolamine and general values for substituted aromatic and heterocyclic systems. rsc.orgorganicchemistrydata.orgresearchgate.net

Key expected signals in the ¹³C NMR spectrum include:

Thiazole Carbons: The C-2 carbon bearing the amino group is expected to be the most downfield of the thiazole carbons, typically appearing around δ 168-170 ppm. The C-4 and C-5 carbons are expected in the aromatic/olefinic region, with the C-4 carbon likely around δ 148-150 ppm and the C-5 carbon around δ 100-105 ppm. In 4-(4-chlorophenyl)-2-thiazolamine, these carbons are observed at δ 168.9 (C-2), 149.1 (C-4), and 102.7 (C-5) ppm. rsc.org

Benzyl Carbon (-CH₂-): The methylene carbon of the benzyl group is expected to appear in the range of δ 30-40 ppm.

Aromatic Carbons (Chlorobenzyl Group): The six carbons of the 4-chlorobenzyl group will produce four signals. The carbon attached to the chlorine atom (ipso-carbon) would be in the range of δ 131-133 ppm, while the carbon attached to the methylene group would be around δ 138-140 ppm. The remaining aromatic carbons would appear in the typical δ 128-131 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 (Thiazole) ~ 168.0 - 169.0
C-4 (Thiazole) ~ 149.0 - 150.0
C-5 (Thiazole) ~ 102.0 - 104.0
Benzyl (-CH₂-) ~ 35.0 - 40.0
C-ipso (C-Cl) ~ 131.5 - 132.5
C-ipso (C-CH₂) ~ 138.0 - 139.0

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between the coupled aromatic protons on the chlorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the protonated carbons, such as the thiazole C-5, the benzyl CH₂, and the aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds. Key correlations would include the one between the benzyl CH₂ protons and the thiazole C-4 and C-5 carbons, as well as the ipso-carbon of the aromatic ring. This would confirm the attachment of the chlorobenzyl group to the thiazole ring at the C-4 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules like this compound. In the positive ion mode, the compound is expected to be readily protonated, yielding a prominent molecular ion peak [M+H]⁺. Given the molecular formula C₁₀H₉ClN₂S, the expected mass-to-charge ratio (m/z) for the monoisotopic [M+H]⁺ ion would be approximately 225.03. The presence of chlorine would also result in a characteristic isotopic pattern for the [M+H]⁺ peak, with an [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₉ClN₂S, the calculated exact mass of the protonated molecule [M+H]⁺ is 225.0302. An experimentally determined mass that is very close to this theoretical value would confirm the elemental composition and, in conjunction with the NMR data, provide definitive structural proof.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural motifs within the synthesized this compound derivatives. The IR spectra of these compounds are characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds. researchgate.net

The primary amine (-NH₂) group, a defining feature of the 2-aminothiazole core, typically exhibits stretching vibrations in the range of 3450-3250 cm⁻¹. mdpi.comnih.gov These often appear as one or two distinct bands. The thiazole ring itself presents several characteristic bands. The C=N stretching vibration within the heterocyclic ring is consistently observed in the region of 1640-1560 cm⁻¹. mdpi.comnih.gov Furthermore, the C-S bond stretching, integral to the thiazole structure, can be identified, although its absorption may be weaker and fall in a more complex region of the spectrum. researchgate.net

The 4-(4-chlorobenzyl) substituent also gives rise to specific and identifiable IR absorptions. The aromatic C=C stretching vibrations of the chlorophenyl ring typically appear in the 1610-1590 cm⁻¹ range. nih.gov The C-H stretching of the aromatic ring is observed above 3000 cm⁻¹, while the stretching of the sp³ hybridized C-H bonds in the methylene (-CH₂-) bridge is found just below 3000 cm⁻¹, often around 2930 cm⁻¹. mdpi.com The presence of the chlorine atom is marked by a C-Cl stretching band, which is usually found in the lower wavenumber region of the spectrum.

The compilation of IR data from various synthesized thiazole derivatives provides a clear spectral signature for this class of compounds. For instance, studies on related thiazole structures show characteristic peaks for the N-H group around 3430 cm⁻¹, the C=N group at approximately 1564 cm⁻¹, and the sp³ C-H of the benzyl methylene group near 2926 cm⁻¹. mdpi.com

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives and Related Structures

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Reference
Primary AmineN-H stretch3450 - 3250 mdpi.comnih.govresearchgate.net
Thiazole RingC=N stretch1640 - 1480 mdpi.comnih.govresearchgate.net
Benzyl Groupsp³ C-H stretch~2930 mdpi.com
Aromatic RingC=C stretch1610 - 1590 nih.gov
ChloroalkaneC-Cl stretch800 - 600N/A

Note: The exact wavenumber for each peak can vary depending on the specific molecular structure and the sample preparation method (e.g., KBr pellet).

Elemental Microanalysis for Purity and Compositional Verification

Elemental microanalysis is a cornerstone technique for confirming the successful synthesis of a target compound by determining the mass percentages of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). researchgate.net For sulfur-containing compounds like thiazoles, sulfur (S) analysis is also critical. This quantitative method provides direct evidence of the compound's empirical formula and is a crucial indicator of its purity. nih.gov

The procedure involves combusting a small, precise amount of the synthesized compound under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. These experimentally determined "Found" values are then compared against the "Calculated" (Calcd.) percentages derived from the compound's theoretical molecular formula. mdpi.comnih.gov

A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the assigned structure and indicates a high degree of purity. nih.gov Discrepancies outside this range might suggest the presence of impurities, residual solvents, or that the actual product differs from the intended one. Numerous studies on thiazole derivatives report the use of elemental analysis to verify their structures and purity. mdpi.comnih.govresearchgate.net

Table 2: Representative Elemental Microanalysis Data for Synthesized Thiazole Derivatives

Molecular FormulaCompound Name/StructureElementCalculated (%)Found (%)Reference
C₁₂H₁₂N₄OS₂7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-oneC49.3049.45 mdpi.com
H4.144.05 mdpi.com
N19.1619.02 mdpi.com
C₁₇H₁₄N₄OS₂N/AC57.6157.73 mdpi.com
H3.983.76 mdpi.com
N15.8115.72 mdpi.com
C₂₁H₂₁N₃OS(E)-4-(p-tolyl)-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)thiazoleC69.3969.37 nih.gov
H5.825.80 nih.gov
N11.5611.52 nih.gov

This table presents data for structurally related thiazole derivatives to illustrate the application and reporting format of elemental analysis.

Computational and Theoretical Investigations into 4 4 Chlorobenzyl Thiazol 2 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. These methods provide a detailed understanding of the electronic structure and reactivity of 4-(4-chlorobenzyl)thiazol-2-amine and its analogs, offering a theoretical framework for their observed chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometry and electronic structure of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular structure, including bond lengths and angles. dntb.gov.uaresearchgate.net These calculations have been used to confirm the structures of newly synthesized compounds, showing good agreement between theoretical and experimental X-ray diffraction data. researchgate.net

Molecular Orbital Analysis, Including HOMO/LUMO Energies and π-Electron Density

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (EHOMO-ELUMO) is an important indicator of molecular stability and reactivity. nih.gov

For thiazole derivatives, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Studies have shown that the distribution of these orbitals is often concentrated over specific regions of the molecule, such as the thiazole and phenyl rings, which are key areas for chemical reactions and intermolecular interactions. researchgate.netnih.gov For example, in some benzothiazole (B30560) derivatives, the HOMO orbitals are mainly located on the benzothiazole ring, while the LUMO orbitals are distributed over the entire molecule. This distribution helps in predicting the sites of electrophilic and nucleophilic attack. The investigation of π-electron density further elucidates the aromatic character and electronic distribution within the molecule.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Identification of Key Binding Interactions and Active Site Residues

Molecular docking studies on this compound analogs have successfully identified key binding interactions with various protein targets. These studies reveal how the thiazole derivatives fit into the active site of a protein and which amino acid residues are crucial for binding. For example, docking studies of thiazole derivatives with targets like cyclooxygenase (COX) enzymes have identified specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

The interactions often involve the thiazole core, the chlorobenzyl group, and the amine substituent, which can form hydrogen bonds, pi-pi stacking interactions, and hydrophobic contacts with the amino acid residues in the binding pocket. The identification of these key interactions is vital for designing more potent and selective inhibitors. For instance, in studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives, docking simulations showed good interactions within the binding pockets of selected protein database (PDB) IDs, highlighting the importance of the bromophenyl group in binding. nih.gov

Affinity Scoring and Ranking of Thiazole Derivatives

A critical output of molecular docking is the binding affinity score, which estimates the strength of the interaction between the ligand and the protein. These scores are used to rank different thiazole derivatives based on their predicted binding potency. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

In various studies, series of thiazole derivatives have been synthesized and their binding affinities predicted through docking. For example, in the investigation of substituted-2-aminothiazoles, docking studies on DNA gyrase showed favorable binding interactions comparable to known inhibitors. researchgate.net These scoring functions allow researchers to prioritize which compounds to synthesize and test in vitro, saving time and resources. The ranking of compounds based on their docking scores often correlates well with their experimentally determined biological activities, validating the predictive power of these computational models.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding.

MD simulations of thiazole derivative-protein complexes have been used to confirm the stability of the interactions predicted by docking. These simulations track the movements of atoms over a period of time, providing insights into the flexibility of the ligand and the protein's active site. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. A stable RMSD suggests that the ligand remains securely bound in the active site.

These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies. The integration of docking with MD simulations provides a comprehensive understanding of the dynamic nature of ligand-receptor interactions, which is essential for the rational design of effective drug candidates. nih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling for Design Optimization

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach can be broadly categorized into two types: ligand-based and structure-based modeling. mdpi.com

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. mdpi.com This method derives a pharmacophore model from a set of known active compounds. By aligning the structures of these active molecules, common chemical features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings are identified. For a series of aminothiazole analogs of this compound, a ligand-based model would be constructed by superimposing several potent analogs to map out the key interaction points. For instance, a study on topoisomerase I inhibitors, which included benzothiazole derivatives, utilized this method to identify crucial HBA and hydrophobic features necessary for activity. nih.gov The resulting model serves as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophoric features, thereby identifying novel scaffolds with a high probability of being active.

Structure-based pharmacophore modeling , conversely, is utilized when the 3D structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy, is available. nih.gov This approach analyzes the key interactions between the bound ligand and the amino acid residues in the active site of the protein. nih.gov For a compound like this compound, if its target protein structure were known, a structure-based model would be generated by mapping the specific interactions within the binding pocket. For example, the thiazole ring's nitrogen might act as a hydrogen bond acceptor with a donor residue in the protein, while the 4-chlorobenzyl group could fit into a hydrophobic pocket. A study targeting VEGFR-2, for instance, proposed a pharmacophore for thiazole derivatives where the thiazole ring, along with an imine linker, acted as HBD and HBA pharmacophores, crucial for inhibitory activity. nih.gov These models are highly specific and provide a detailed blueprint for optimizing ligand binding affinity and selectivity.

The ultimate goal of both modeling techniques is design optimization. By understanding the critical pharmacophoric features, medicinal chemists can intelligently modify the structure of this compound to enhance its interaction with its biological target. This could involve adding or removing functional groups to better match the hydrogen bonding pattern or altering the size and nature of substituents to improve hydrophobic interactions, leading to the development of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org This method quantifies the effect of various physicochemical properties, known as molecular descriptors, on the potency of the compounds. For thiazole derivatives, QSAR models are powerful tools for predicting the biological activity of newly designed analogs before their synthesis. acs.orgnih.gov

The development of a QSAR model begins with a dataset of thiazole compounds with known biological activities (e.g., IC₅₀ values), which are typically converted to a logarithmic scale (pIC₅₀). researchgate.net A wide array of molecular descriptors are then calculated for each compound, representing their electronic, steric, hydrophobic, and topological properties. These can include parameters like the partition coefficient (logP), molar refractivity, and quantum chemical descriptors such as atomic charges. nih.gov

Statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Partial Least Squares (PLS) are used to build the QSAR equation. acs.orgnih.gov This equation links the descriptors to the biological activity. A robust QSAR model is characterized by strong statistical significance, indicated by high values for the correlation coefficient (R²), and, more importantly, high predictive power, validated internally (cross-validated R², Q²) and externally (predictive R², R²pred). researchgate.net

For example, a QSAR study on thiazole and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists developed models using GFA. nih.gov The best models showed good predicted variance values (0.753 and 0.739), indicating a reliable predictive capacity. nih.gov Another study on thiazole analogues as α-glucosidase inhibitors resulted in a QSAR model with an R² of 0.9061 and an R²pred of 0.8258, demonstrating a strong correlation and predictive ability. researchgate.net

Study Focus Statistical Method R² (Explained Variance) Q² (Cross-Validated) R²pred (Predicted Variance) Reference
Thiazole derivatives as Adenosine A3 AntagonistsMultiple Regression (from FA)0.7440.689- nih.gov
Thiazole derivatives as Adenosine A3 AntagonistsGenetic Function Approximation (GFA)-0.753 / 0.739- nih.gov
Thiazole analogues as α-Glucosidase InhibitorsMultiple Linear Regression (GFA)0.90610.86150.8258 researchgate.net

This table presents statistical validation parameters from various QSAR studies on thiazole derivatives, illustrating the robustness and predictive power of the developed models.

These models provide valuable insights into the structural requirements for activity. For instance, the models might reveal that lower lipophilicity or specific electronic properties on the thiazole ring are beneficial for the desired biological effect. nih.gov

R-group analysis is a critical component of QSAR and structure-activity relationship (SAR) studies. It involves systematically modifying substituents at specific positions (R-groups) on a core scaffold, such as the thiazole ring, and evaluating the impact of these changes on biological activity. This analysis helps to identify which structural fragments are crucial for potency and which positions are tolerant to modification.

For thiazole derivatives, R-group analysis provides clear guidance for lead optimization. By examining the substitutions at positions C2, C4, and C5 of the thiazole ring, researchers can map out the SAR. analis.com.my

Key findings from R-group analyses of thiazole derivatives include:

Adenosine A3 Receptor Antagonists: A study revealed that small alkyl groups like methyl or ethyl at a specific R-position increased binding affinity. In contrast, a bulky tert-butyloxy group at the same position led to a decrease in affinity, suggesting steric constraints in the receptor's binding pocket. nih.gov

Antimicrobial Thiazoles: In a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles, the nature of the substituent at the C4 and C5 positions of the thiazole ring was found to be critical. For example, substitution with a p-bromophenyl group at the C4 position of the thiazole ring was shown to enhance antifungal and antituberculosis activities. nih.gov

General Effects: The electronic nature of the substituent is often important. Electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring, which can influence its interactions with biological targets. analis.com.my

This systematic analysis of structural fragments allows for the rational design of new analogs. By understanding the positive and negative contributions of different R-groups, researchers can focus their synthetic efforts on compounds that are predicted to have improved activity profiles, thereby optimizing the drug discovery process.

Preclinical Biological Activity Profiling of 4 4 Chlorobenzyl Thiazol 2 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of 4-(4-chlorobenzyl)thiazol-2-amine have demonstrated inhibitory effects against a range of enzymes implicated in inflammation, DNA degradation, and other cellular processes.

Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (5-LOX) Inhibition

A series of novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. frontiersin.orgnih.gov These enzymes are key players in the inflammatory cascade.

In vitro assays revealed that these compounds are potent inhibitors of COX-2, with some derivatives showing greater potency than the standard drug, celecoxib. frontiersin.orgnih.gov Specifically, compounds designated as 5d and 5e were identified as the most potent inhibitors of COX-2, with IC50 values of 0.83 and 0.76 μM, respectively. frontiersin.org While also active against COX-1, the derivatives generally exhibited greater selectivity towards COX-2, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. frontiersin.orgnih.gov

In the 5-LOX inhibition assay, the same series of compounds displayed moderate to good activity. frontiersin.org Compounds 5d and 5e were again among the most effective, with IC50 values of 23.08 and 38.46 μM, respectively. nih.gov The dual inhibition of both COX and 5-LOX pathways by these thiazole (B1198619) derivatives suggests their potential as broad-spectrum anti-inflammatory agents. frontiersin.orgnih.gov

Table 1: Inhibitory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives against COX-1, COX-2, and 5-LOX

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)5-LOX IC50 (μM)Selectivity Index (SI) for COX-2
5b 39.640.93-42
5d -0.8323.08112
5e -0.7638.46124
5f 34.09---
5g 25.81---
Aspirin (Standard) 15.32---
Celecoxib (Standard) -0.05--
Zileuton (Standard) --11.00-

Data sourced from Frontiers in Pharmacology. frontiersin.orgnih.gov

Deoxyribonuclease I (DNase I) Inhibition Mechanisms

A library of 43 thiazole derivatives, including some 4-(4-chlorophenyl)thiazol-2-amines, were assessed for their ability to inhibit bovine pancreatic DNase I. nih.gov DNase I is an endonuclease that cleaves DNA and has been implicated in various diseases. The study identified several thiazole derivatives as more potent inhibitors of DNase I than the reference compound, crystal violet. nih.gov

Notably, two compounds from the screened library, labeled as 5 and 29, emerged as the most potent DNase I inhibitors, with IC50 values below 100 μM. nih.gov Further investigation into the dual inhibitory potential of these compounds against both DNase I and 5-LOX revealed that compound 29, identified as 4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol, was a particularly promising dual inhibitor, exhibiting nanomolar inhibition of 5-LOX and double-digit micromolar inhibition of DNase I. nih.gov The development of such dual inhibitors presents a potential therapeutic strategy for neurodegenerative diseases where both pathways are implicated. nih.gov

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

Research has indicated that certain 2-aminothiazole (B372263) derivatives can act as inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme involved in DNA repair and cell death pathways. A study detailed the synthesis of various thiazole derivatives, including 4-(2,4-diethoxyphenyl)thiazol-2-amine, which were subsequently evaluated as PARP-1 inhibitors. nih.gov This suggests a potential role for this compound derivatives in modulating PARP-1 activity, although specific data for the chloro-substituted compound in this context is not detailed in the provided search results.

Sphingosine (B13886) Kinase Inhibition

The aminothiazole scaffold has been a focus in the development of sphingosine kinase (SphK) inhibitors. nih.govebi.ac.uk Sphingosine kinases, existing as isoforms SphK1 and SphK2, are lipid kinases that produce the signaling molecule sphingosine-1-phosphate (S1P), which is involved in numerous cellular processes, including cell growth, survival, and migration. nih.gov

Studies on aminothiazole-based guanidine (B92328) inhibitors have led to the discovery of both dual SphK1/2 inhibitors and selective SphK2 inhibitors. nih.govebi.ac.uk For instance, compound 20l was identified as a dual inhibitor with Ki values of 120 nM for hSphK1 and 90 nM for hSphK2, while compound 20dd was found to be a selective SphK2 inhibitor with a Ki of 90 nM and over 100-fold selectivity for SphK2 over SphK1. nih.govebi.ac.uk Another inhibitor, SKi (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole), has been shown to induce the proteasomal degradation of SK1. nih.govresearchgate.net

Table 2: Inhibitory Activity of Aminothiazole Derivatives against Sphingosine Kinases

CompoundTargetKi (nM)Selectivity
20l (SLC4011540) hSphK1120Dual Inhibitor
hSphK290
20dd (SLC4101431) hSphK290>100-fold vs SphK1
SKI-II SphK116,000Dual Inhibitor
SphK28,000

Data sourced from Journal of Medicinal Chemistry and Frontiers in Pharmacology. nih.govebi.ac.ukfrontiersin.org

Fungal Lanosterol (B1674476) 14α-demethylase Inhibition (Antifungal Pathway)

The thiazole core is a recognized pharmacophore in the design of antifungal agents. nih.govresearchgate.net One of the primary targets for antifungal drugs is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov

Studies on novel 1,3-thiazole derivatives have demonstrated their potential as anti-Candida agents. nih.gov Molecular docking studies have suggested that these compounds can interact with the active site of lanosterol-C14α-demethylase. nih.gov The antifungal activity of these derivatives is often linked to their ability to disrupt the fungal cell membrane integrity. nih.gov For example, a series of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives were synthesized and showed promising anti-biofilm activity against Candida albicans. nih.gov

Receptor Modulation and Pathway Intervention

The biological activities of this compound derivatives extend beyond direct enzyme inhibition to the modulation of cellular receptors and intervention in key signaling pathways. As discussed, the inhibition of sphingosine kinases by these compounds directly impacts the sphingosine-1-phosphate (S1P) pathway. nih.govebi.ac.uknih.gov S1P exerts its effects by binding to a family of five G-protein coupled receptors (S1P1-5), which regulate a multitude of cellular functions. nih.gov By inhibiting SphK1 and/or SphK2, these thiazole derivatives can effectively reduce the levels of S1P, thereby modulating the downstream signaling cascades initiated by S1P receptors. nih.govebi.ac.uk This intervention in the S1P pathway underlines the therapeutic potential of these compounds in diseases where this pathway is dysregulated.

Estrogen Receptor-alpha (ER-α) Binding and Modulation

Information regarding the direct binding and modulation of Estrogen Receptor-alpha (ER-α) by this compound or its immediate derivatives is not extensively available in the reviewed scientific literature. While various heterocyclic compounds are studied as ER-α antagonists, specific data for this particular compound scaffold is not prominent. nih.govnih.gov Research has shown that other molecular structures, such as those of fulvestrant (B1683766) or tamoxifen, act as antiestrogens by binding to ER-α. nih.gov Similarly, small molecules have been identified that inhibit ER-α by preventing its binding to estrogen response elements on DNA, but these are not structurally analogous to thiazole derivatives. nih.gov

Hec1/Nek2 Signaling Pathway Interference

Derivatives of the 2-aminothiazole scaffold have been identified as potent inhibitors of the Hec1/Nek2 signaling pathway, a critical process for proper mitotic progression. nih.govnih.gov The protein Hec1 (Highly expressed in cancer 1) is a key component of the kinetochore, and its interaction with the kinase Nek2 is essential for spindle checkpoint control and cell survival. nih.govnih.gov Overexpression of Hec1 is observed in numerous cancers and is linked to poor prognoses. nih.govnih.gov

A specific 2-aminothiazole derivative, N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide (INH1), was identified through chemical genetic screening as a disruptor of the Hec1/Nek2 interaction. nih.govnih.gov Research has demonstrated that this class of compounds functions through direct binding to Hec1. nih.gov This binding event physically obstructs the interaction between Hec1 and Nek2. nih.gov The disruption of this complex leads to a cascade of cellular defects, including:

Reduced localization of Hec1 to the kinetochores. nih.gov

A global decrease in Nek2 protein levels. nih.govnih.gov

Metaphase chromosome misalignment. nih.govnih.gov

Spindle aberrancy and, ultimately, mitotic catastrophe leading to cell death. nih.govnih.gov

This interference with the Hec1/Nek2 pathway has been proposed as a novel therapeutic strategy for cancer intervention. nih.govnih.gov

Karyopherin Beta 1 (KPNB1) Inhibition

Karyopherin Beta 1 (KPNB1), also known as importin β1, is a nuclear transport receptor responsible for shuttling cargo proteins from the cytoplasm into the nucleus. nih.govmdpi.com It is overexpressed in several cancers, and its inhibition can suppress cancer cell proliferation, making it a viable therapeutic target. nih.govresearchgate.net

Scientific investigations have identified aminothiazole derivatives as inhibitors of KPNB1. nih.gov Specifically, the compound (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide was found to possess strong anticancer activity by targeting KPNB1. nih.gov A competitive binding assay using a fluorescein-labeled version of the compound demonstrated a strong binding affinity for KPNB1. nih.gov By inhibiting KPNB1, these aminothiazole derivatives effectively disrupt the importin pathway, which is crucial for the nuclear translocation of oncogenic factors. nih.govresearchgate.net Therefore, compounds based on the aminothiazole scaffold are considered promising leads for developing KPNB1-targeted anticancer agents. nih.gov

Antimicrobial Activity Investigations

Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens.

Broad-Spectrum Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

The 2-aminothiazole nucleus is a core component of many compounds synthesized and tested for antibacterial properties. Derivatives of 4-(4-chlorophenyl)thiazol-2-amine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

In one study, novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their subsequent thiazolidin-4-one derivatives were synthesized. One of the thiazolidinone derivatives showed promising activity against Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Staphylococcus aureus (Gram-positive). researchgate.net Another investigation into thiazole derivatives bearing a β-amino acid moiety found that compounds with a 4-chlorophenyl group at the thiazole ring exhibited selective and potent bactericidal activity against Gram-positive pathogens, including vancomycin-resistant S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 1–2 µg/mL. mdpi.com However, these specific derivatives showed no activity against the Gram-negative bacteria tested. mdpi.com Other research on different thiazole structures confirmed activity against strains like Klebsiella pneumoniae. scielo.br

Derivative ClassBacterial StrainActivity / MICSource(s)
4-(4-chlorophenyl)...thiazolidin-4-onesBacillus subtilisPromising Activity researchgate.net
4-(4-chlorophenyl)...thiazolidin-4-onesEscherichia coliPromising Activity researchgate.net
4-(4-chlorophenyl)...thiazolidin-4-onesStaphylococcus aureusPromising Activity researchgate.net
3-((4-(4-Chlorophenyl)thiazol-2-yl)...)Staphylococcus aureus (Vancomycin-Resistant)1-2 µg/mL mdpi.com
3-((4-(4-Chlorophenyl)thiazol-2-yl)...)Gram-Negative PathogensInactive mdpi.com
2-[(4,5-diphenylthiazol-2-yl)imino]...Klebsiella pneumoniae62.5 µg/mL scielo.br
2-[(4,5-diphenylthiazol-2-yl)imino]...Escherichia coli<31.25 µg/mL scielo.br

Antifungal Efficacy against Pathogenic Fungi

The 4-aryl-thiazol-2-amine scaffold has also been explored for its potential to combat fungal infections, which are a growing concern, particularly in immunocompromised individuals. nih.gov Derivatives have shown a broad spectrum of activity against several pathogenic fungi.

Studies on 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines revealed that certain derivatives exhibited promising activity against Aspergillus flavus, while others showed a maximum zone of inhibition against Aspergillus niger. researchgate.net Further research on derivatives containing a 4-chlorophenyl group demonstrated antifungal activity against azole-resistant Aspergillus fumigatus and various Candida species, including the multidrug-resistant Candida auris, with MIC values ranging from 2-64 µg/mL. mdpi.com The mechanism of action for some thiazole derivatives has been linked to the disruption of the fungal cell wall or cell membrane. nih.gov

Derivative ClassFungal StrainActivity / MICSource(s)
4-(4-chlorophenyl)-N-...thiazol-2-aminesAspergillus flavusPromising Activity researchgate.net
4-(4-chlorophenyl)...thiazolidin-4-onesAspergillus nigerMaximum Zone of Inhibition researchgate.net
3-((4-(4-Chlorophenyl)thiazol-2-yl)...)Aspergillus fumigatus (Azole-Resistant)16-32 µg/mL mdpi.com
3-((4-(4-Chlorophenyl)thiazol-2-yl)...)Candida auris4-8 µg/mL mdpi.com
3-((4-(4-Chlorophenyl)thiazol-2-yl)...)Candida albicans8-16 µg/mL mdpi.com
3-((4-(4-Chlorophenyl)thiazol-2-yl)...)Candida krusei2-4 µg/mL mdpi.com
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesClinical Candida albicans isolates0.008–7.81 µg/mL nih.gov

Anticancer Activity Assessment

The 4-aryl-thiazol-2-amine core structure is a key feature in several classes of compounds investigated for anticancer properties. The activity is often mediated by the inhibition of specific cellular pathways crucial for cancer cell proliferation and survival.

As discussed previously, derivatives of this scaffold can inhibit the Hec1/Nek2 mitotic pathway and the KPNB1 nuclear import pathway, both of which represent significant anticancer mechanisms. nih.govnih.gov For instance, the Hec1/Nek2 inhibitor INH1 was effective in inhibiting the proliferation of multiple human breast cancer cell lines (e.g., MDA-MB-468) with a GI₅₀ (drug dose resulting in 50% of growth inhibition) between 10-21 μM. nih.govnih.gov

Furthermore, direct cytotoxic activity has been evaluated against various cancer cell lines. Structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were found to be active against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov Other complex derivatives, such as thiazolo[5,4-g]quinazolinones, have shown broad-spectrum cytotoxicity against a panel of seven cancer cell lines, including those from breast (MCF-7, MDA-MB-231, MDA-MB-468), colon (Caco-2, HCT-116), liver (Huh7-D12), and prostate (PC-3) cancers, with IC₅₀ values in the micromolar range. mdpi.com

Derivative ClassCancer Cell LineActivity / IC₅₀ / GI₅₀Source(s)
N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide (INH1)Human Breast Cancer Lines (e.g., MDA-MB-468)GI₅₀: 10-21 µM nih.govnih.gov
N-(4-(4-bromophenyl)thiazol-2-yl)-...MCF7 (Breast)Active nih.gov
Thiazolo[5,4-g]quinazolinonesMCF-7 (Breast)Micromolar Range mdpi.com
Thiazolo[5,4-g]quinazolinonesMDA-MB-468 (Breast)Micromolar Range mdpi.com
Thiazolo[5,4-g]quinazolinonesCaco-2 (Colon)Micromolar Range mdpi.com
Thiazolo[5,4-g]quinazolinonesPC-3 (Prostate)Micromolar Range mdpi.com
Thiazolidin-4-onesCaco-2 (Colon)IC₅₀: 70 µg/ml tandfonline.com
(E)-N-(5-benzylthiazol-2-yl)-...Various Cancer CellsAnticancer Activity via KPNB1 inhibition nih.gov

In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines

Derivatives of the thiazole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. While direct studies on this compound are limited in the provided results, the broader family of thiazole derivatives has been extensively evaluated.

Newly synthesized thiazole derivatives have shown promising results. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that compound 4c was the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 (breast cancer) and 7.26 ± 0.44 µM in HepG2 (liver cancer) cell lines. mdpi.com Another study on thiazole-conjugated amino acid derivatives reported that compounds 5e , 5g , and 5p were moderately cytotoxic against two cancer cell lines, and compound 5i showed moderate cytotoxicity against the A549 (lung cancer) cell line. nih.gov

Bis-thiazole derivatives have also been investigated for their anticancer potential. frontiersin.org Compounds 5a–c , 5f–g , and 9 from a synthesized series exhibited noteworthy cytotoxic activities. frontiersin.org Specifically, compound 5c showed a potent IC50 value of 0.6 nM against the HeLa (cervical cancer) cell line, and compound 5f had a high IC50 value of 6 nM against the KF-28 (ovarian cancer) cell line. frontiersin.org

Furthermore, in a study of 1,3-thiazole incorporated phthalimide (B116566) derivatives, compound 5b was identified as the most potent against MCF-7 cells with an IC50 of 0.2±0.01 µM. nih.gov Compounds 5k and 5g also displayed strong cytotoxic activity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells with IC50 values of 0.6±0.04 µM and 0.43±0.06 µM, respectively. nih.gov

The table below summarizes the cytotoxic activity of various thiazole derivatives against different human cancer cell lines.

Compound/DerivativeCell LineIC50 Value (µM)Source
Compound 4c MCF-72.57 ± 0.16 mdpi.com
Compound 4c HepG27.26 ± 0.44 mdpi.com
Compound 5b MCF-70.2 ± 0.01 nih.gov
Compound 5k MDA-MB-4680.6 ± 0.04 nih.gov
Compound 5g PC-120.43 ± 0.06 nih.gov
Compound 5c HeLa0.0006 frontiersin.org
Compound 5f KF-280.006 frontiersin.org
Compound 46a A5491.3 ± 0.9 nih.gov
Compound 46b A5490.16 ± 0.06 nih.gov
Compound 46b HepG20.13 ± 0.05 nih.gov

Mechanisms of Cytotoxic Action

The cytotoxic effects of thiazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. nih.govacs.org This process can be triggered through either intrinsic or extrinsic pathways. nih.gov

Several studies have confirmed that thiazole derivatives can induce apoptosis in cancer cells. For example, the cytotoxic activity of 1,3-thiazole incorporated phthalimide derivatives was linked to apoptosis, as suggested by DNA fragmentation and caspase-3 activity assays. nih.govresearchgate.net Further analysis using RT-PCR indicated that these compounds induce apoptosis via the intrinsic pathway. nih.govresearchgate.net

One specific thiazole derivative, compound 4c , was shown to increase early apoptosis in treated MCF-7 cells by 22.39% and late apoptosis by 9.51% compared to untreated cells. mdpi.com This compound also increased cell death through necrosis. mdpi.com The apoptotic activity of bis-thiazole derivatives has also been demonstrated, with some compounds enhancing pro-apoptotic genes and inhibiting anti-apoptotic genes, indicating a mitochondrial-dependent pathway. frontiersin.org

The induction of apoptosis by thiazole derivatives is often associated with the modulation of key regulatory proteins. An imbalance in the Bcl-2 family of proteins, which includes both pro- and anti-apoptotic members, can prevent apoptosis and promote cancer development. mdpi.com Research has shown that certain thiazole derivatives can influence this balance. mdpi.comfrontiersin.org Additionally, some thiazole compounds have been found to induce apoptosis through the loss of mitochondrial membrane potential and the modulation of Bax and Bcl2 gene expression. acs.org

Anti-proliferative Effects on Tumor Cells

The anti-proliferative activity of thiazole derivatives is a key aspect of their anticancer potential. These compounds have been shown to suppress the growth of various tumor cells. nih.govmdpi.com

For instance, a series of synthesized thiazole derivatives, 4a–c and 5 , were evaluated for their ability to suppress the growth of MCF-7 and HepG2 cancer cell lines using the MTT assay. mdpi.com Among these, compound 4c was found to be the most effective. mdpi.com This compound also demonstrated the ability to halt the cell cycle at the G1/S phase, leading to an accumulation of cancer cells in the pre-G1 phase. mdpi.com

The anti-proliferative effects of thiazole derivatives are often linked to their ability to inhibit key enzymes involved in cell growth and proliferation. For example, compound 4c was found to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com Molecular docking studies have also suggested that thiazole derivatives can interact with other key proteins that stimulate cancer cell growth and proliferation, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com

Anti-inflammatory and Analgesic Property Evaluation

Thiazole and its derivatives have been recognized for their anti-inflammatory and analgesic properties. fabad.org.trresearchgate.net

In Vitro Enzyme Assays

The anti-inflammatory effects of thiazole derivatives are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netfrontiersin.org The COX enzyme has two main isoforms, COX-1 and COX-2. frontiersin.org While COX-1 is a constitutive enzyme, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. frontiersin.org

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed that compounds 5b , 5d , and 5e were potent and selective COX-2 inhibitors. researchgate.netnih.gov In the 5-LOX assay, compounds 5d and 5e were also found to be dominant inhibitors. researchgate.netnih.gov Another study identified N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a potent 5-LOX inhibitor. nih.gov

The table below presents the in vitro enzyme inhibitory activity of selected thiazole derivatives.

CompoundTarget EnzymeIC50 (µM)Source
Compound 5d 5-LOX23.08 researchgate.netnih.gov
Compound 5e 5-LOX38.46 researchgate.netnih.gov
Zileuton (Standard) 5-LOX11.00 researchgate.netnih.gov
Aspirin (Standard) COX-115.32 researchgate.netnih.gov
Compound 2a COX-20.0003 nih.gov
Compound 2b COX-20.001 nih.gov
Compound 2c COX-20.007 nih.gov

In Vivo Anti-inflammatory Models

The anti-inflammatory activity of thiazole derivatives has been confirmed in vivo using models such as carrageenan-induced paw edema in rodents. researchgate.netnih.govresearchgate.net This model is widely used to assess the anti-exudative effects of potential anti-inflammatory compounds. researchgate.net

In one study, thiazolidine (B150603) derivatives 1b and 1d were shown to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in mice. researchgate.netnih.gov These compounds also reduced the expression of the pro-inflammatory cytokine IL-1β in the spinal cord. researchgate.netnih.gov Similarly, a series of 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) derivatives were evaluated for their anti-inflammatory activity in the carrageenan-induced paw edema model in Wistar rats, with some compounds showing potent inhibition of COX-1/2. researchgate.net

Other Pharmacological Activities Explored for Thiazole Derivatives

The versatile thiazole scaffold has been incorporated into compounds exhibiting a wide range of other pharmacological activities. fabad.org.trnih.govmdpi.comwisdomlib.org

Antiviral: Thiazole derivatives have shown significant antiviral properties against a broad spectrum of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and HIV. nih.govtandfonline.comjchemrev.comresearchgate.netnih.gov Some thiazole-based compounds are even part of FDA-approved antiviral drugs. tandfonline.com

Antitubercular: The thiazole nucleus is a promising scaffold for the development of new antitubercular agents, particularly in light of rising multidrug-resistant strains of Mycobacterium tuberculosis. thieme-connect.comnih.govmdpi.combioline.org.br These derivatives can target key bacterial enzymes and disrupt essential metabolic pathways. thieme-connect.com

Antiprotozoal: Thiazole and bisthiazole derivatives have demonstrated significant antiprotozoal activity. nih.govmdpi.com

Anti-prion: While less commonly reported, the diverse biological activities of thiazole derivatives suggest potential for investigation in this area.

Antihypertensive: Several studies have reported the synthesis and evaluation of thiazole derivatives as antihypertensive agents. nih.govresearchgate.netclockss.orgresearchgate.netnih.gov Some of these compounds have shown significant activity in preclinical models. nih.govclockss.orgnih.gov

Antiallergic: The antihistaminic properties of thiazole derivatives have been explored, with structure-activity relationship studies identifying key parameters for their anti-H1 activity. researchgate.netnih.gov

Antioxidative: Thiazole derivatives have been investigated for their antioxidant properties, with some compounds showing potent radical scavenging activity. nih.govmdpi.comresearchgate.netmdpi.com

Structure Activity Relationship Sar Insights for 4 4 Chlorobenzyl Thiazol 2 Amine and Its Analogs

Correlative Analysis of Substituent Effects on Biological Activity of Thiazole (B1198619) Derivatives

The biological activity of 2-aminothiazole (B372263) derivatives is highly sensitive to the nature and position of substituents on the thiazole ring and its appended functionalities. mdpi.com Systematic modifications have revealed several key trends that govern their efficacy.

Research into various thiazole derivatives has shown that introducing different substituents can lead to significant changes in antimicrobial and anticancer activity. mdpi.combiointerfaceresearch.com For instance, the introduction of lipophilic groups like methyl, bromo, or phenyl at the 4- or 5-positions of the thiazole ring has been shown to result in moderate to good antitumor activities. nih.gov Conversely, incorporating bulky or hydrophilic substituents at any position on the 2-aminothiazole ring can significantly diminish or completely abolish inhibitory activity against certain enzymes like nitric oxide synthase (NOS). nih.gov

The effect of substituents on an attached phenyl ring is also critical. In one study on related compounds, an amino group in the ortho or para position was advantageous for activity, while a meta-position placement led to a loss of potency. nih.gov Conversely, a nitro group was detrimental in the ortho or para positions but favorable in the meta position. nih.gov For the specific class of 4-(4-Chlorobenzyl)thiazol-2-amine analogs, the 4-chloro substituent on the benzyl (B1604629) group is a key feature, and its replacement or the addition of other groups would modulate activity based on electronic and steric factors.

The tables below summarize the observed effects of various substituents on the biological activity of different 2-aminothiazole scaffolds, as reported in several studies.

Table 1: Effect of Substituents on the Thiazole Ring

PositionSubstituent TypeObserved Effect on ActivityReference
C4/C5Appropriately-sized alkyl groupsImproves inhibitory activity and selectivity (iNOS) nih.gov
C4/C5Lipophilic groups (methyl, bromo, phenyl)Moderate to good antitumor activity nih.gov
C5Bromo groupLed to IC50 values in the 6.61 to 9.34 µM range against certain cancer cells nih.gov
AnyBulky or hydrophilic groupsRemarkably decreased or abolished NOS inhibitory activity nih.gov
C4Nitro groupSignificant in inhibiting microbial activity mdpi.com

Table 2: Effect of Substituents on Appended Aryl Rings

RingSubstituentPositionObserved Effect on ActivityReference
PhenylAmino (-NH2)ortho, paraAdvantageous for activity nih.gov
PhenylAmino (-NH2)metaLoss of potency nih.gov
PhenylNitro (-NO2)ortho, paraDetrimental for activity nih.gov
PhenylNitro (-NO2)metaFavorable for activity nih.gov
PhenylTrifluoromethyl (-CF3), Methoxy (-OCH3)metaImprovement in activity nih.gov

Identification of Critical Pharmacophoric Features within the 2-Aminothiazole Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2-aminothiazole scaffold, several features are considered critical for its interaction with various biological targets. researchgate.netrsc.org

The key pharmacophoric elements are:

The 2-Amino Group: This primary amine is a crucial hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of target proteins. Its presence is often essential for enhancing both potency and selectivity. researchgate.net

The Thiazole Ring: This five-membered heterocycle serves as a rigid scaffold to correctly orient the other functional groups. tandfonline.com The sulfur atom in the thiazole ring is of particular importance; it is less prone to oxidation than in some other structures and can participate in unique interactions, such as with asparagine residues in human tyrosinase, contributing to superior inhibitory activity. nih.govnih.gov The thiazole ring is often considered a bioisosteric replacement for other aromatic systems like benzene (B151609) or pyridine. nih.gov

The C4-Substituent: The group at the 4-position of the thiazole ring significantly influences the molecule's properties. In this compound, the 4-chlorobenzyl group contributes to the molecule's lipophilicity and engages in hydrophobic and van der Waals interactions within the target's binding pocket. The size and nature of this substituent are determinants for potency. nih.gov

The 4-Chlorophenyl Moiety: The chlorine atom on the phenyl ring acts as a key electronic and steric modulator. Its electron-withdrawing nature and specific size influence how the ring fits into and interacts with the binding site.

Any change in these pharmacophoric features can have a profound effect on the molecule's biological activity. rsc.org The replacement of the 2-aminothiazole with its isostere, 2-aminooxazole (where the sulfur is replaced by oxygen), has been explored to modulate pharmacokinetic properties, though this can alter the activity profile. nih.gov

Elucidation of Structural Determinants for Potency and Selectivity across Different Targets

While the core 2-aminothiazole scaffold provides a foundation for biological activity, specific structural modifications are required to achieve high potency and selectivity for a particular biological target. SAR studies across different enzyme and receptor families have revealed distinct structural requirements.

For instance, in the development of renin inhibitors , a series of compounds containing a 2-amino-4-thiazolyl moiety at the P2 position were found to be potent inhibitors of the target enzyme. nih.gov However, their selectivity was demonstrated by their only weak inhibition of the related aspartic proteinase, cathepsin D. nih.gov This highlights how the thiazole moiety can be tailored to fit the specific topology of one enzyme's active site over another.

In the case of human tyrosinase inhibitors , both the resorcinyl moiety and the thiazole ring must be intact for efficient inhibition. nih.gov The substituents on the 2-amino group further modulate activity, with small hydrophobic substituents being preferred. This suggests a binding pocket that has a specific size limitation and a preference for nonpolar interactions in that region. nih.gov

For CDK2 inhibitors , a para-sulfonamide aniline (B41778) substituent was found to improve both potency and selectivity. nih.gov In contrast, for iNOS inhibitors , the introduction of appropriately-sized substituents at the 4- and 5-positions of the thiazole ring was key to improving both inhibitory activity and selectivity. nih.gov

The following table illustrates how different structural features determine activity against various targets.

Table 3: Structural Determinants for Potency and Selectivity

TargetKey Structural Feature for Potency/SelectivityReference
Renin2-amino-4-thiazolyl moiety at the P2 position nih.gov
Human TyrosinaseIntact resorcinyl and thiazole rings; small hydrophobic substituents on the 2-amino group nih.gov
Inducible Nitric Oxide Synthase (iNOS)Appropriately-sized substituents at the C4 and C5 positions of the thiazole ring nih.gov
CDK2Para-sulfonamide aniline substituent nih.gov
Phosphodiesterase 5 (PDE5)A fused heterocyclic system (e.g., chromene ring) linked to the 2-aminothiazole moiety rsc.org

Development of Predictive SAR Models for Optimized Design

To accelerate the drug discovery process and reduce the need for exhaustive synthesis, computational methods are used to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For 2-aminothiazole derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like Aurora kinases, which are implicated in cancer. acs.org In one such study, a Multiple Linear Regression (MLR) model was generated that provided significant insight into the structural requirements for activity. acs.org

The best predictive model identified several key molecular descriptors that influence the biological activity:

PSA (Polar Surface Area): Relates to the compound's ability to permeate cell membranes.

EstateVSA5: An electrotopological state descriptor that encodes information about atomic surface area and electronic character.

MoRSEP3: A 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor, which represents the 3D structure of the molecule.

MATSp5: A 2D-autocorrelation descriptor that considers atomic properties like polarizability.

RDFC24: A radial distribution function descriptor that provides information about interatomic distances. acs.org

The statistical quality of these models is validated using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²_LOO). A high value for these parameters indicates a robust and predictive model. acs.org Such models allow researchers to virtually screen new, unsynthesized 2-aminothiazole analogs and prioritize the most promising candidates for synthesis and biological testing, thereby optimizing the design process. acs.org

Table 4: Key Descriptors in a Predictive QSAR Model for 2-Aminothiazole Derivatives

Descriptor TypeExample DescriptorSignificance in ModelReference
PhysicochemicalPSA (Polar Surface Area)Important for predicting membrane permeability and bioavailability. acs.org
TopologicalEstateVSA5Relates molecular structure (surface area and electronics) to activity. acs.org
3D-MoRSEMoRSEP3Encodes 3D structural information crucial for ligand-receptor interaction. acs.org
2D-AutocorrelationMATSp5Reflects the contribution of atomic polarizability to the overall activity. acs.org
Radial Distribution FunctionRDFC24Describes the probability distribution of interatomic distances. acs.org

Q & A

Basic: What are the optimal synthetic routes for 4-(4-Chlorobenzyl)thiazol-2-amine?

Methodological Answer:
The synthesis typically involves condensation of 4-chlorobenzyl chloride with thiourea derivatives under controlled conditions. For example, a two-step procedure may include:

Formation of the thiazole core : Reacting 4-chlorobenzyl chloride with thiourea in ethanol with bromine as a cyclizing agent to form 4-(4-chlorophenyl)thiazol-2-amine intermediates .

Functionalization : Further modification via Schiff base formation, such as refluxing with aromatic aldehydes (e.g., veratraldehyde) in ethanol using acetic acid as a catalyst, to yield derivatives .
Key Considerations : Monitor reaction progress via TLC, optimize reflux time (6–8 hours), and purify via recrystallization (ethanol/water mixtures) .

Basic: How is structural characterization of this compound performed?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and thiazole NH₂ (δ 5.5–6.0 ppm).
    • FT-IR : Confirm C-Cl stretching (~750 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • X-ray Crystallography : Refine structures using SHELXL to resolve bond lengths/angles (e.g., C-S bond ~1.74 Å, Cl-C distance ~1.73 Å) .
    Validation : Cross-check experimental data with computational models (e.g., DFT) to resolve ambiguities .

Advanced: How can density functional theory (DFT) resolve electronic properties of this compound?

Methodological Answer:

Model Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry .

Key Analyses :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 4.5 eV for thiazole derivatives).
  • Electrostatic Potential (ESP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., NH₂ group as a nucleophilic center) .
    Validation : Compare DFT-predicted IR/NMR spectra with experimental data to refine parameters .

Advanced: How to address contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

Multi-Conformer Modeling : Use tools like qFit-ligand to model alternative conformations within electron density maps (e.g., resolving torsional flexibility in the chlorobenzyl group) .

Statistical Validation : Apply R-factors and Ramachandran plots to assess model quality. For example, qFit may reveal conformers with <1σ density fit, improving resolution .

Cross-Technique Calibration : Reconcile NMR chemical shifts with crystallographic torsion angles using software like SHIFTX2 .

Advanced: What strategies are used to study structure-activity relationships (SAR) for thiazole derivatives?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace Cl with F or CH₃) and assess biological activity .

Pharmacophore Mapping : Identify critical moieties (e.g., thiazole NH₂ for H-bonding, chlorobenzyl for lipophilicity) using docking studies (AutoDock Vina) against targets like PDE4 .

Quantitative SAR (QSAR) : Develop regression models correlating logP, polar surface area, and IC₅₀ values (e.g., for antimicrobial activity) .

Advanced: How to optimize crystallographic refinement for this compound complexes?

Methodological Answer:

Data Collection : Use high-resolution synchrotron data (d ≤ 1.0 Å) to resolve Cl and S atoms .

Refinement in SHELXL :

  • Apply anisotropic displacement parameters for non-H atoms.
  • Restrain NH₂ groups using AFIX commands to prevent overfitting .

Validation : Check for missed symmetry (PLATON) and assign Rint values <5% .

Advanced: How to resolve synthetic byproducts in thiazole amine derivatization?

Methodological Answer:

Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized thiourea derivatives).

Process Optimization :

  • Adjust stoichiometry (e.g., 1:1.2 ratio of aldehyde to thiazole amine).
  • Introduce microwave-assisted synthesis to reduce side reactions (e.g., 30 minutes at 100°C vs. 7-hour reflux) .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

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Reactant of Route 1
Reactant of Route 1
4-(4-Chlorobenzyl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorobenzyl)thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.